molecular formula C14H21ClN2O2 B7855789 4-(4-Phenylpiperazin-1-yl)butanoic acid hydrochloride

4-(4-Phenylpiperazin-1-yl)butanoic acid hydrochloride

Cat. No.: B7855789
M. Wt: 284.78 g/mol
InChI Key: CZIKEYYZZYDPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Phenylpiperazin-1-yl)butanoic acid hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-phenylpiperazin-1-yl)butanoic acid hydrochloride typically involves the reaction of 4-phenylpiperazine with butanoic acid in the presence of a suitable catalyst and under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or ethanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Phenylpiperazin-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

4-(4-Phenylpiperazin-1-yl)butanoic acid hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its interactions with biological macromolecules and its potential as a therapeutic agent.

  • Medicine: It has been explored for its potential use in the treatment of various diseases, including neurological disorders and inflammation.

  • Industry: The compound is employed in the development of new materials and in the manufacturing of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 4-(4-Phenylpiperazin-1-yl)butanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 4-(4-phenylpiperazin-1-yl)butan-1-amine hydrochloride

  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives

Properties

IUPAC Name

4-(4-phenylpiperazin-1-yl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c17-14(18)7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13;/h1-3,5-6H,4,7-12H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIKEYYZZYDPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(=O)O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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